4,5,6-trimethoxy-3H-indene-1-carbonitrile

Medicinal Chemistry Scaffold Design Physicochemical Profiling

4,5,6-Trimethoxy-3H-indene-1-carbonitrile (CAS 890309-52-1) is a synthetic indene derivative bearing a nitrile group at the 1-position and three methoxy substituents at positions 4, 5, and 6 on the fused benzene ring. It possesses the molecular formula C13H13NO3, a molecular weight of 231.25 g/mol, and computed physicochemical parameters including a LogP of 2.17548 and a topological polar surface area (TPSA) of 51.48 Ų.

Molecular Formula C13H13NO3
Molecular Weight 231.25 g/mol
CAS No. 890309-52-1
Cat. No. B3360452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6-trimethoxy-3H-indene-1-carbonitrile
CAS890309-52-1
Molecular FormulaC13H13NO3
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C2CC=C(C2=C1)C#N)OC)OC
InChIInChI=1S/C13H13NO3/c1-15-11-6-10-8(7-14)4-5-9(10)12(16-2)13(11)17-3/h4,6H,5H2,1-3H3
InChIKeyMRWAQXOIIYPBIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5,6-Trimethoxy-3H-indene-1-carbonitrile (CAS 890309-52-1): Structural and Physicochemical Baseline for Procurement Evaluation


4,5,6-Trimethoxy-3H-indene-1-carbonitrile (CAS 890309-52-1) is a synthetic indene derivative bearing a nitrile group at the 1-position and three methoxy substituents at positions 4, 5, and 6 on the fused benzene ring . It possesses the molecular formula C13H13NO3, a molecular weight of 231.25 g/mol, and computed physicochemical parameters including a LogP of 2.17548 and a topological polar surface area (TPSA) of 51.48 Ų . The compound exists within a cluster of structurally related indene and indane intermediates supplied by specialty chemical manufacturers . High-strength, head-to-head biological data for this specific compound are absent from the public domain; differentiation must therefore rely on structural, physicochemical, and class-level SAR inference.

Why 4,5,6-Trimethoxy-3H-indene-1-carbonitrile Cannot Be Casually Substituted by Indane or Indanone Analogs


The compound's differentiation originates from three interdependent structural features that are not simultaneously present in its closest commercially available analogs: (1) an indene core with C1–C2 olefinic unsaturation, as opposed to the fully saturated indane core [1]; (2) a nitrile substituent at position 1, which imparts distinct electronic character and synthetic reactivity compared to the carboxylic acid (CAS 890309-53-2) or aminomethyl (CAS 890309-57-6) congeners ; and (3) the contiguous 4,5,6-trimethoxy pattern, which has been independently identified as a pharmacophoric element for antiproliferative activity in benzylideneindanone SAR studies (GI50 range: 0.172–0.57 μM for optimized derivatives) [2]. Substituting any one of these three features—saturating the ring, replacing the nitrile, or altering the methoxy pattern—yields a different compound with distinct conformational preferences, electronic properties, and biological target engagement profiles. No single commercially available analog simultaneously replicates all three features.

Quantitative Differentiation Evidence for 4,5,6-Trimethoxy-3H-indene-1-carbonitrile vs. Closest Analogs


Indene vs. Indane Core: Conformational Restriction and Lipophilicity Differentiation

The target compound features an indene core with sp2 hybridization at C1 (C=C double bond in the cyclopentene ring), whereas the closest saturated analog, 4,5,6-trimethoxy-1-indanecarboxylic acid (CAS 890309-53-2), possesses a fully saturated indane system with sp3 hybridization . This unsaturation locks the five-membered ring into a near-planar geometry, altering both conformational flexibility and electron distribution relative to the saturated indane. Utility of such conformational restriction is evidenced by the 5-HT2A receptor pharmacology of the indane-based analog Jimscaline (R-enantiomer Ki = 69 nM), where the indane scaffold was explicitly designed to conformationally restrict the mescaline pharmacophore [1]. The indene scaffold of the target compound represents a distinct point along this conformational continuum. No direct head-to-head comparison of indene vs. indane core geometry exists for this specific substitution pattern.

Medicinal Chemistry Scaffold Design Physicochemical Profiling

Nitrile at C1 vs. Ketone / Carboxylic Acid / Aminomethyl Functionality: Electronic and Reactivity Differentiation

The nitrile group at the indene 1-position provides a distinct combination of electron-withdrawing character (–I, –M effect), moderate hydrogen-bond acceptor capacity, and versatile synthetic handles (hydrolysis to amide/acid, reduction to amine, cycloaddition chemistry) . In contrast, the closest analogs feature either a ketone at C1 (4,5,6-trimethoxy-2,3-dihydroinden-1-one), a carboxylic acid (CAS 890309-53-2), or an aminomethyl group (Jimscaline, CAS 890309-57-6) . Among indene-carbonitrile congeners, the benz[e]indene-3-carbonitrile series has demonstrated GABA-A receptor modulatory activity with a peak potentiating effect at 2 μM for the lead compound BI-2 [1]. The nitrile's electron-withdrawing effect directly influences the reactivity of the indene C=C bond, distinguishing it from electron-donating or neutral substituents at the same position. Direct comparative biological data for the target compound versus these analogs are not available.

Synthetic Chemistry Building Blocks Functional Group Interconversion

4,5,6-Trimethoxy Substitution Pattern: Pharmacophoric Relevance Established in Anticancer Benzylideneindanone SAR

The contiguous 4,5,6-trimethoxy substitution pattern on the fused benzene ring has been independently validated as a critical pharmacophoric element in benzylideneindanone anticancer agents [1]. Structure–activity relationship studies demonstrated that derivatives bearing the 4,5,6-trimethoxyl motif on the indanone moiety displayed good antiproliferative activities, with the most potent analog (compound 5a) achieving GI50 values of 0.172 to 0.57 μM across five cancer cell lines [1]. In a separate study, the best benzylideneindanone analog (compound 8: 3-(3',4',5'-trimethoxyphenyl)-4,5,6-trimethoxy-2-(4''-nitrobenzylidene)-indan-1-one) exhibited cytotoxicity with IC50 values of 3–10 μM against several human cancer cell lines and inhibited tubulin polymerization with an IC50 of 1.54 μM [2]. Although these data derive from indanone-based (rather than indene-carbonitrile) scaffolds, they establish the 4,5,6-trimethoxy substitution as a privileged pharmacophoric pattern. The target compound carries this same pattern on a structurally distinct indene core with a nitrile handle, offering a differentiated starting point for medicinal chemistry optimization.

Anticancer SAR Tubulin Polymerization Pharmacophore

Synthetic Provenance and Yield: Established Route via Koo (1953) for 4,5,6-Trimethoxyindene Intermediates

A well-characterized synthetic route to 4,5,6-trimethoxyindene derivatives was established by Koo (1953), providing a reliable method for preparing intermediates containing the trimethoxyindane ring system [1]. The key cyclization step—conversion of the keto diester (V) to the indene diester (VII)—was achieved in 92% yield using polyphosphoric acid, or 77% yield using a sulfuric acid/phosphoric acid mixture [1]. Subsequent hydrogenation to the indane diester proceeded in 94% yield with 5% palladium-on-carbon [1]. This established synthetic precedent reduces supply-chain risk for procurement decisions, as the core scaffold benefits from a demonstrated, high-yielding synthetic pathway. By contrast, the synthetic routes for the specific 1-carbonitrile analog have not been published in the primary literature, meaning the Koo route provides the closest validated synthetic entry point to the target scaffold.

Organic Synthesis Process Chemistry Building Block Sourcing

Biochemical Class Evidence: Trimethoxyindane Derivatives as Nanomolar Carbonic Anhydrase Inhibitors

A series of trimethoxyindane derivatives have been evaluated as inhibitors of human carbonic anhydrase isoenzymes I and II (hCA I and hCA II) and acetylcholinesterase (AChE) [1]. These compounds exhibited Ki values in the range of 1.66–4.14 nM against hCA I, 1.37–3.12 nM against hCA II, and 1.87–7.53 nM against AChE [1]. By comparison, the reference inhibitors acetazolamide and tacrine showed Ki values of 6.76 nM (hCA I), 5.85 nM (hCA II), and 7.64 nM (AChE), respectively [1]. The trimethoxyindane derivatives were thus 1.4- to 4-fold more potent than the clinical references. While the specific compounds evaluated in this study are indane-based and structurally distinct from the target indene-1-carbonitrile, the data establish that the trimethoxy substitution pattern on the indane/indene scaffold is compatible with high-affinity enzyme inhibition in the low nanomolar range. No direct carbonic anhydrase or AChE inhibition data exist for the target compound.

Carbonic Anhydrase Enzyme Inhibition Trimethoxyindane Acetylcholinesterase

Recommended Application Scenarios for 4,5,6-Trimethoxy-3H-indene-1-carbonitrile Based on Differentiated Evidence


Medicinal Chemistry: Novel Scaffold Exploration for Anticancer Lead Optimization

For research teams pursuing tubulin polymerization inhibitors or antiproliferative agents, 4,5,6-trimethoxy-3H-indene-1-carbonitrile offers a structurally differentiated alternative to the well-explored benzylideneindanone class. The 4,5,6-trimethoxy pharmacophore has demonstrated sub-micromolar anticancer activity in indanone-based analogs (GI50 0.172–0.57 μM) [1], but the patent literature for benzylideneindanones is increasingly crowded [2]. The target compound's indene core with a C1 nitrile represents unexplored chemical space within this pharmacophore family, potentially enabling novel IP while retaining the validated trimethoxy motif. The nitrile also serves as a versatile synthetic handle for late-stage diversification via hydrolysis, reduction, or cycloaddition chemistry . This scenario is most appropriate for groups seeking to differentiate their lead series from existing indanone-based tubulin inhibitors.

Chemical Biology: Conformationally Biased Probe Design for 5-HT Receptor Studies

The indene scaffold provides a distinct conformational profile compared to the well-characterized indane-based 5-HT2A agonist Jimscaline (R-enantiomer Ki = 69 nM at human 5-HT2A) [1]. The sp2 character at C1–C2 imposes greater rigidity than the fully saturated indane, which may alter receptor subtype selectivity or signaling bias. Researchers investigating serotonin receptor pharmacology could employ 4,5,6-trimethoxy-3H-indene-1-carbonitrile as a scaffold for designing conformationally biased ligands, where the nitrile can be elaborated to aminomethyl or other basic amine functionalities for 5-HT receptor engagement [2]. This approach is supported by the established principle that conformational restriction of the mescaline pharmacophore enhances 5-HT2A affinity and potency approximately 3-fold over mescaline itself [1].

Synthetic Methodology: Building Block for Diversity-Oriented Synthesis

The compound serves as a strategic building block for diversity-oriented synthesis (DOS) campaigns due to three orthogonal reactive features: (a) the electron-rich trimethoxy-substituted aromatic ring amenable to electrophilic substitution; (b) the indene C=C double bond available for cycloaddition, epoxidation, or hydrogenation; and (c) the nitrile group, which can be transformed into carboxylic acids, amides, amines, tetrazoles, or oxadiazoles [1]. The established Koo (1953) synthetic route provides precedent for high-yielding access to the trimethoxyindene scaffold (92% cyclization yield) [2], de-risking scale-up of related intermediates. This multi-directional reactivity profile distinguishes the compound from analogs that lack the combination of an unsaturated ring and a nitrile handle, making it particularly valuable for generating structurally diverse compound libraries.

Enzyme Inhibitor Screening: Trimethoxy Scaffold with Nanomolar CA Inhibition Potential

Trimethoxyindane derivatives have demonstrated potent inhibition of human carbonic anhydrase isoenzymes I and II, with Ki values as low as 1.37 nM (vs. acetazolamide Ki = 5.85 nM) [1]. While direct data for the target compound are unavailable, the indene-nitrile scaffold represents an unexplored entry within this chemotype. Screening of 4,5,6-trimethoxy-3H-indene-1-carbonitrile against CA isoforms or acetylcholinesterase (where trimethoxyindanes achieve Ki values of 1.87–7.53 nM [1]) could reveal whether the indene core and nitrile substituent confer differential isoform selectivity or potency relative to the saturated indane congeners. This scenario is appropriate for academic or industrial groups conducting enzyme inhibitor screening cascades, where the compound's structural novelty relative to published trimethoxyindane CA inhibitors provides an opportunity to generate new SAR and potentially novel IP.

Quote Request

Request a Quote for 4,5,6-trimethoxy-3H-indene-1-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.